Ácido 4-(4-Etilpiperazin-1-IL)benzoico

Descripción general

Descripción

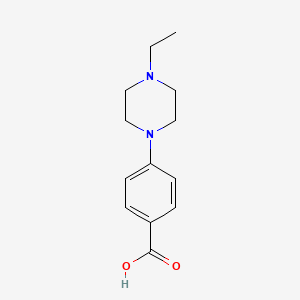

4-(4-Ethylpiperazin-1-YL)benzoic acid is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂ It is a derivative of benzoic acid, where an ethylpiperazine group is attached to the benzene ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic acid typically begins with benzoic acid and 4-ethylpiperazine.

Reaction Conditions: The reaction involves a nucleophilic substitution where the benzoic acid is activated, often through the use of a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and the 4-ethylpiperazine is introduced under controlled temperature and pH conditions.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

Purification: The product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: 4-(4-Ethylpiperazin-1-YL)benzoic acid can undergo oxidation reactions to form derivatives such as 4-(4-ethylpiperazin-1-YL)benzaldehyde.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 4-(4-ethylpiperazin-1-YL)benzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylpiperazine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).

Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation Products: Benzaldehyde derivatives.

Reduction Products: Benzyl alcohol derivatives.

Substitution Products: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-(4-Ethylpiperazin-1-YL)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-(4-Ethylpiperazin-1-YL)benzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparación Con Compuestos Similares

4-(4-Methylpiperazin-1-YL)benzoic acid

4-(4-Phenylpiperazin-1-YL)benzoic acid

4-(4-Propylpiperazin-1-YL)benzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-(4-Ethylpiperazin-1-YL)benzoic acid is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a benzoic acid moiety and an ethylpiperazine substituent. Its molecular formula is and it has a molecular weight of approximately 234.299 g/mol. This compound is being explored for various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies indicate that derivatives of 4-(4-Ethylpiperazin-1-YL)benzoic acid exhibit promising anticancer activity. For instance, compounds structurally related to this acid have been evaluated for their efficacy against BCR-ABL T315I mutant leukemia cells. In vitro assays demonstrated that certain derivatives achieved IC50 values lower than 0.51 nM against BCR-ABL WT, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Compound 4a | <0.51 | BCR-ABL WT |

| Compound 4b | 96 | BCR-ABL T315I |

| Compound 5 | 9 | BCR-ABL T315I |

These findings suggest that modifications to the piperazine moiety can significantly enhance the binding affinity and selectivity towards cancer targets.

Antimicrobial Activity

In addition to its anticancer properties, 4-(4-Ethylpiperazin-1-YL)benzoic acid exhibits antimicrobial activities. Similar compounds have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies indicate that related compounds possess minimum inhibitory concentrations (MICs) in the range of 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625-62.5 | Antistaphylococcal |

| Enterococcus spp. | 62.5-125 | Antienterococcal |

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Case Studies

- BCR-ABL T315I Inhibition : A study focused on the design and synthesis of new compounds based on the structure of 4-(4-Ethylpiperazin-1-YL)benzoic acid highlighted the improved potency against resistant leukemia cell lines. The incorporation of a methylene linker between the phenyl group and piperazine significantly enhanced activity, with some compounds achieving GI50 values below 10 nM in leukemia cell lines .

- Antileukemic Activity : Another investigation into the anti-leukemic properties of related compounds showed selective activity towards ABL-overexpressing cell lines, reinforcing the potential for these derivatives as targeted therapies in resistant leukemia cases .

Propiedades

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUGZAMAKCYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592409 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784130-66-1 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.